7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
Description
Properties
IUPAC Name |
7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-4-2-3-5-6(9-4)10-8(12)13-7(5)11/h2-3H,1H3,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJHWILLNILULW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611450 | |
| Record name | 7-Methyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187543-70-0 | |
| Record name | 7-Methyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Procedure
The synthesis begins with the reaction of a methyl-functionalized pyrido anhydride with TMSA in tetrahydrofuran (THF). The process involves two critical stages:
-
Formation of an acylazide intermediate via nucleophilic substitution between the anhydride and TMSA.
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Curtius rearrangement to generate an isocyanate intermediate, followed by intramolecular cyclization to yield the oxazine-dione core.
The general procedure is as follows:
Yield and Purity
Under optimized conditions, this method achieves a 98% yield of 7-methyl-1H-pyrido[2,3-d][1,oxazine-2,4-dione with a purity exceeding 95%. The use of THF as a solvent enhances reagent solubility and minimizes byproduct formation compared to acetonitrile or dimethyl sulfoxide (DMSO).
Critical Parameters Influencing Synthesis
Solvent Selection
Solvent polarity directly impacts reaction efficiency:
| Solvent | Yield (%) | Byproduct Formation |
|---|---|---|
| THF | 98 | Negligible |
| Acetonitrile | 54 | Moderate |
| DMSO | <50 | Significant |
THF’s intermediate polarity stabilizes reactive intermediates while facilitating cyclization.
Temperature and Time
Substituent Effects
The methyl group at the 7-position introduces steric and electronic effects that favor regioselectivity. Computational studies suggest that electron-donating groups (e.g., -CH₃) at this position stabilize the transition state during cyclization, reducing isomer formation.
Scalability and Industrial Feasibility
The one-step TMSA method is scalable, with no reported loss in yield at the 100-gram scale. Key considerations for industrial adoption include:
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Cost of TMSA : ~$120 per gram (bulk pricing reduces this by 40%).
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Waste Management : The process generates minimal wastewater compared to traditional phthalimide-based routes.
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Safety : TMSA requires handling under inert conditions due to its moisture sensitivity.
Comparative Analysis of Alternative Methods
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid is commonly used for oxidation reactions.
Bases: Sodium methoxide (MeONa) is used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions can lead to the modulation of cellular signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar fused ring system and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: Another class of compounds with structural similarities and potential therapeutic applications.
Uniqueness
7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is unique due to its specific ring structure and the presence of a methyl group at the 7-position. This structural feature can influence its reactivity and biological activity, distinguishing it from other related compounds .
Biological Activity
7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.
- Molecular Formula : C₉H₇N₃O₂
- Molecular Weight : 177.17 g/mol
- Density : 1.415 g/cm³ (predicted)
- pKa : 9.14 (predicted)
- CAS Number : 76993-12-9
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇N₃O₂ |
| Molecular Weight | 177.17 g/mol |
| Density | 1.415 g/cm³ |
| pKa | 9.14 |
| CAS Number | 76993-12-9 |
Anticancer Activity
Research has indicated that derivatives of pyrido[2,3-d][1,3]oxazine compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives display selective cytotoxicity towards HeLa and U87 cancer cells with IC₅₀ values ranging from 50 to 200 µM. The selectivity suggests potential for development as anticancer agents.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of various derivatives on HeLa cells:
- Compound A : IC₅₀ = 97.3 µM
- Compound B : IC₅₀ = 205.7 µM
- Control Group : IC₅₀ > 1 mM
The results indicated that while some compounds were effective against cancer cells, they exhibited lower toxicity towards normal cells (HEK293), highlighting their potential for selective therapeutic applications.
Antibacterial Activity
The antibacterial properties of this compound have also been evaluated. However, findings suggest limited antibacterial activity against tested strains such as Staphylococcus aureus and Escherichia coli at concentrations ranging from 12.5 to 100 µM.
Table 2: Biological Activity Summary
| Activity Type | Observed Effect | Concentration Range |
|---|---|---|
| Cytotoxicity | Selective against cancer cells | 50 - 200 µM |
| Antibacterial | Limited activity | 12.5 - 100 µM |
The mechanism by which pyrido[2,3-d][1,3]oxazine derivatives exert their biological effects is still under investigation. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Proposed Pathway
- Cell Entry : The compound enters the cell via passive diffusion.
- Caspase Activation : Triggers the intrinsic apoptotic pathway.
- Cell Cycle Arrest : Modulates cyclins and CDKs leading to cell cycle arrest.
Future Directions in Research
Given the promising biological activities observed in preliminary studies, further research is warranted to explore the following:
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
- In Vivo Studies : Conducting animal studies to assess the therapeutic potential and safety profile.
- Combination Therapies : Evaluating efficacy in combination with existing chemotherapeutic agents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization of precursors such as substituted pyridines or oxazines. A common approach involves refluxing 2-aminopyridine derivatives with carbonyl-containing reagents (e.g., ketones or aldehydes) in polar solvents like ethanol or acetic acid. For example, analogous syntheses of pyridopyrimidine derivatives require ammonium acetate as a catalyst under thermal conditions (~120°C) to facilitate cyclization . Yield optimization depends on solvent choice, reaction time, and stoichiometric ratios of reactants, as excess reagent may lead to side products.
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : Identifies proton environments (e.g., methyl groups at position 7) and carbon backbone connectivity .
- IR Spectroscopy : Detects functional groups like C=O (stretching ~1700 cm⁻¹) and C-O-C (oxazine ring vibrations) .
- HRMS : Validates molecular weight and fragmentation patterns to confirm purity .
Q. What are the primary applications of this compound in academic research?
- Methodological Answer : The compound serves as a scaffold for studying:
- Heterocyclic Chemistry : Modifications at the oxazine or pyridine rings to explore regioselectivity in substitution reactions .
- Biological Probes : Preliminary screening for antimicrobial or enzyme-inhibitory activity using in vitro assays (e.g., MIC tests against bacterial strains) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular Docking : Predict binding affinities to target proteins (e.g., viral enzymes) using software like AutoDock or Schrödinger Suite. Focus on optimizing hydrogen bonding with the oxazine-dione moiety .
- QSAR Modeling : Correlate structural features (e.g., methyl group position) with biological activity using datasets from analogous compounds .
- DFT Calculations : Analyze electron distribution in the oxazine ring to predict sites for electrophilic/nucleophilic attacks .
Q. What experimental strategies resolve contradictions in reported reaction outcomes (e.g., unexpected byproducts)?
- Methodological Answer :
- In Situ Monitoring : Use techniques like HPLC or LC-MS to track reaction intermediates and adjust conditions in real time .
- Isolation and Characterization : Purify byproducts via column chromatography and analyze their structures to identify competing pathways (e.g., over-oxidation or dimerization) .
- Control Experiments : Systematically vary one parameter (e.g., temperature or solvent polarity) while keeping others constant to isolate contributing factors .
Q. What are the mechanistic insights into the compound’s reactivity under oxidative or reductive conditions?
- Methodological Answer :
- Oxidation : The dione moiety may undergo further oxidation to form quinone-like structures, monitored via UV-Vis spectroscopy (absorbance shifts at ~300 nm) .
- Reduction : Sodium borohydride selectively reduces the oxazine ring’s C=N bond, confirmed by loss of the IR peak at ~1650 cm⁻¹ .
- Substitution : Amino groups at position 1 react with electrophiles (e.g., alkyl halides) under basic conditions (K₂CO₃/DMF), requiring NMR to confirm regiochemistry .
Q. How do crystallographic studies inform the compound’s solid-state behavior and stability?
- Methodological Answer : Single-crystal X-ray diffraction reveals:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
